7-Bromo-1-chloropyrrolo[1,2-a]pyrazine
Overview
Description
7-Bromo-1-chloropyrrolo[1,2-a]pyrazine is a heterocyclic compound that features both a pyrrole and a pyrazine ring. . The presence of bromine and chlorine atoms in its structure makes it a valuable intermediate in organic synthesis and drug discovery.
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 7-bromo-1-chloropyrrolo[1,2-a]pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Given its biological activities, it can be inferred that it may affect pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given its biological activities, it can be inferred that it may result in the inhibition of microbial growth, reduction of inflammation, inhibition of viral replication, inhibition of fungal growth, reduction of oxidation, inhibition of tumor growth, and inhibition of kinase activity .
Preparation Methods
The synthesis of 7-Bromo-1-chloropyrrolo[1,2-a]pyrazine typically involves multi-step processes. One common method includes the following steps :
Cross-coupling Reaction: The pyrrole ring is coupled with acyl(bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to yield N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the desired pyrrolopyrazine structure.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
7-Bromo-1-chloropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN₃) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For example, oxidation with potassium permanganate (KMnO₄) can introduce additional functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-1-chloropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents with anti-cancer, anti-inflammatory, and anti-microbial properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It is employed in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
7-Bromo-1-chloropyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
5H-Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
2,3-Dihydropyrrolo[1,2-a]pyrazine: Exhibits different biological activities, including antimicrobial and antifungal properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
7-bromo-1-chloropyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-6-7(9)10-1-2-11(6)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFSTQCACGYQFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C2C(=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1597913-29-5 | |
Record name | 7-bromo-1-chloropyrrolo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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